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molecular formula C12H22 B1666981 Bicyclohexyl CAS No. 92-51-3

Bicyclohexyl

Cat. No. B1666981
M. Wt: 166.3 g/mol
InChI Key: WVIIMZNLDWSIRH-UHFFFAOYSA-N
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Patent
US09133159B2

Procedure details

A stirred, ice-cooled (2° C.) solution of 1N lithium aluminum hydride/THF (3.43 mL, 3.43 mmol) under nitrogen was treated dropwise with a solution of the above diimide intermediate (140 mg, 0.55 mmol) in anhydrous tetrahydrofuran (20 mL), stirred for 1 h at room temperature and 7 h at reflux, then cooled on an ice bath. Water (0.30 mL), 15% NaOH (0.30 mL) and water (0.90 mL) were added dropwise together with more tetrahydrofuran to facilitate stirring. The mixture was stirred at room temperature for 15 minutes, filtered through celite, and the filtrate concentrated in vacuo. The residue was dissolved in methylene chloride, loaded onto a silica gel column, and eluted with 3:1 methylene chloride/ethyl acetate to afford 3-methyl-1-(1-methylindol-2-yl)-3-azabicyclo[3.1.0]bicyclohexane (100 mg, 80%), which was then converted to the hydrochloride salt by treating with 2N HCl/ether (82 mg, 80%). MS (M+1) 226.8 1H NMR (DMSO-d6) δ 11.35-11.12 (br s, 1H), 7.52-7.34 (m, 2H), 7.15-6.93 (m, 2H), 6.45-6.34 (m, 1H), 3.92-3.84 (m, 1H), 3.79-3.75 (s, 3H), 3.71-3.64 (m, 1H), 3.63-3.56 (m, 1H), 3.39-3.26 (m, 1H), 2.81 (d, 3H), 2.24-2.16 (m, 1H), 1.91-1.83 (m, 1H), 1.11-1.01 (m, 1H). 13C NMR (DMSO-d6) δ 138.06, 137.98, 127.38, 122.00, 14.21, 120.67, 119.98, 110.28, 102.01, 59.38, 56.47, 40.36, 30.96, 24.26, 22.51.
Name
lithium aluminum hydride THF
Quantity
3.43 mL
Type
reactant
Reaction Step One
[Compound]
Name
diimide
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]1[CH2:11]O[CH2:9][CH2:8]1.O.[OH-].[Na+]>O1CCCC1>[CH:7]1([CH:11]2[CH2:9][CH2:9][CH2:8][CH2:7][CH2:11]2)[CH2:11][CH2:7][CH2:8][CH2:9][CH2:8]1 |f:0.1.2.3.4.5.6,8.9|

Inputs

Step One
Name
lithium aluminum hydride THF
Quantity
3.43 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-].C1CCOC1
Step Two
Name
diimide
Quantity
140 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
O
Name
Quantity
0.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.9 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at room temperature and 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
STIRRING
Type
STIRRING
Details
to facilitate stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
WASH
Type
WASH
Details
eluted with 3:1 methylene chloride/ethyl acetate

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1(CCCCC1)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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